REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][CH:15]([N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)[CH3:16])[C:9](=[O:22])[CH2:8][CH2:7]2)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][CH:15]([N:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1)[CH3:16])[C:9](=[O:22])[CH2:8][CH2:7]2
|
Name
|
6-nitro-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one
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Quantity
|
585 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCC(N(C2=CC1)CC(C)N1CCCC1)=O
|
Name
|
|
Quantity
|
103 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
The filter pad was rinsed with 20 mL of 2M NH3 in methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2CCC(N(C2=CC1)CC(C)N1CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |